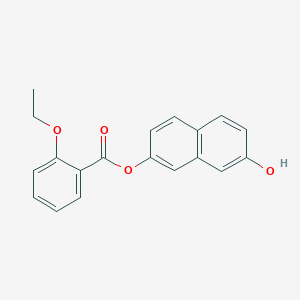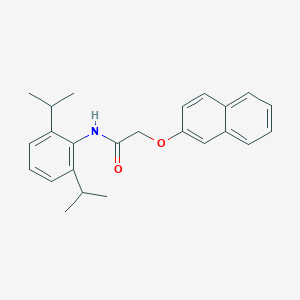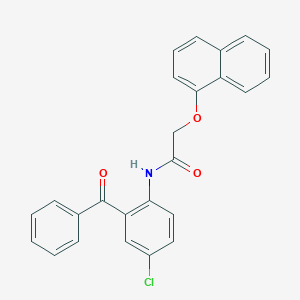![molecular formula C19H12Br2O3S B290605 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2,5-dibromobenzoate](/img/structure/B290605.png)
4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2,5-dibromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2,5-dibromobenzoate, commonly known as HSPB, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. It is a member of the family of organic compounds known as benzoic acid esters and has been the subject of numerous studies in recent years.
Scientific Research Applications
HSPB has been the subject of numerous scientific studies in recent years, with research focusing on its potential applications in various fields. One area of research has been in the development of new materials, with HSPB being used as a building block for the synthesis of new polymers and materials. Another area of research has been in the development of new drugs, with HSPB being investigated for its potential as an anti-cancer agent. Additionally, HSPB has been studied for its potential applications in the field of organic electronics, with researchers investigating its use as a hole transport material in organic solar cells.
Mechanism of Action
The mechanism of action of HSPB is not fully understood, but it is believed to act as a radical scavenger, protecting cells from oxidative damage. HSPB has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which can lead to a reduction in oxidative stress and cell damage. Additionally, HSPB has been shown to inhibit the activity of certain enzymes involved in the production of ROS, further reducing oxidative stress.
Biochemical and Physiological Effects:
HSPB has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that HSPB can induce cell death in cancer cells, suggesting that it may have anti-cancer properties. Additionally, HSPB has been shown to reduce inflammation in cells, which may make it useful in the treatment of inflammatory conditions. In vivo studies have also shown that HSPB can reduce the levels of oxidative stress in animals, suggesting that it may have potential as a therapeutic agent for a range of conditions.
Advantages and Limitations for Lab Experiments
One advantage of HSPB is that it is relatively easy to synthesize using standard laboratory techniques. Additionally, its potential applications in a range of fields make it an attractive compound for researchers. However, one limitation of HSPB is that its mechanism of action is not fully understood, which may limit its potential applications. Additionally, further studies are needed to fully understand the safety and toxicity of HSPB, which may limit its use in certain applications.
Future Directions
There are a number of potential future directions for research on HSPB. One area of research could be in the development of new materials and polymers using HSPB as a building block. Additionally, further studies are needed to fully understand the mechanism of action of HSPB, which may lead to the development of new drugs and therapies. Finally, more research is needed to fully understand the safety and toxicity of HSPB, which will be important for its potential use in a range of applications.
Synthesis Methods
The synthesis method for HSPB involves a series of chemical reactions that begin with the reaction of 4-hydroxythiophenol with 4-bromoaniline in the presence of a base. This reaction produces 4-[(4-hydroxyphenyl)sulfanyl]aniline, which is then reacted with 2,5-dibromobenzoic acid in the presence of a coupling agent to yield HSPB. The overall synthesis method for HSPB is relatively simple and can be accomplished using standard laboratory techniques.
properties
Molecular Formula |
C19H12Br2O3S |
|---|---|
Molecular Weight |
480.2 g/mol |
IUPAC Name |
[4-(4-hydroxyphenyl)sulfanylphenyl] 2,5-dibromobenzoate |
InChI |
InChI=1S/C19H12Br2O3S/c20-12-1-10-18(21)17(11-12)19(23)24-14-4-8-16(9-5-14)25-15-6-2-13(22)3-7-15/h1-11,22H |
InChI Key |
GTYPAWRJKQGMGP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1O)SC2=CC=C(C=C2)OC(=O)C3=C(C=CC(=C3)Br)Br |
Canonical SMILES |
C1=CC(=CC=C1O)SC2=CC=C(C=C2)OC(=O)C3=C(C=CC(=C3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B290529.png)
![4-chloro-N-(2-ethoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290531.png)
![Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290532.png)
![Methyl 2-hydroxy-5-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290535.png)
![N-(4-methyl-2-pyridinyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290536.png)
![N-(2-ethoxyphenyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290537.png)
![N-(2-chlorophenyl)-4-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290538.png)
![N-(2-ethoxyphenyl)-3-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B290540.png)
![N-benzyl-4-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B290542.png)
![N-(4-methoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290543.png)